Acth (1-14) Acth (1-14)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13866689
InChI: InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)
SMILES: CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Molecular Formula: C77H109N21O20S
Molecular Weight: 1680.9 g/mol

Acth (1-14)

CAS No.:

Cat. No.: VC13866689

Molecular Formula: C77H109N21O20S

Molecular Weight: 1680.9 g/mol

* For research use only. Not for human or veterinary use.

Acth (1-14) -

Specification

Molecular Formula C77H109N21O20S
Molecular Weight 1680.9 g/mol
IUPAC Name 5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)
Standard InChI Key WKVUCFHTERJJRV-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Introduction

Biochemical and Structural Characteristics of ACTH (1-14)

Primary Sequence and Chemical Properties

ACTH (1-14) consists of the first 14 amino acid residues of the full-length 39-residue ACTH peptide. Its sequence is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, with a molecular formula of C77H109N21O20S\text{C}_{77}\text{H}_{109}\text{N}_{21}\text{O}_{20}\text{S} and a molecular weight of 1680.88 g/mol . The peptide is water-soluble and stable at -20°C for up to one month, though prolonged storage at -80°C is recommended .

Table 1: Key Chemical Properties of ACTH (1-14)

PropertyValue
CAS Number25696-21-3
Molecular FormulaC77H109N21O20S\text{C}_{77}\text{H}_{109}\text{N}_{21}\text{O}_{20}\text{S}
Molecular Weight1680.88 g/mol
SolubilityWater
Storage Conditions-20°C (short-term), -80°C (long-term)

Structural Determinants of Activity

The N-terminal region of ACTH (residues 1-14) is essential for receptor binding. Early work by Nakamura (1972) demonstrated that truncating ACTH beyond position 14 reduces steroidogenic activity by over 3,000-fold compared to the 1-18 fragment . Basic residues at positions 15–18 (Lys-Lys-Arg-Arg) enhance receptor affinity, but the 1-14 fragment retains intrinsic activity due to conserved residues like Arg⁸ and Trp⁹, which stabilize interactions with melanocortin-2 receptors (MC2R) .

Biological Activity and Mechanisms

Steroidogenic Effects

ACTH (1-14) stimulates cortisol synthesis in adrenal cells, though with lower efficacy than full-length ACTH. In isolated rat adrenal cells, 10 μg of ACTH (1-14) induces corticosterone production at 30% of the level achieved by 1-18 ACTH . This activity depends on the peptide’s ability to activate MC2R, triggering cAMP-dependent signaling and steroidogenic acute regulatory (StAR) protein expression .

Immunomodulatory and Anti-Inflammatory Roles

Beyond steroidogenesis, ACTH (1-14) exhibits anti-inflammatory properties. In vitro, it suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) and modulates macrophage polarization toward an M2 reparative phenotype . These effects are mediated through non-MC2R pathways, potentially involving melanocortin-1 receptor (MC1R) cross-reactivity .

Osteogenic Activity

Recent studies reveal that ACTH (1-14) enhances osteoblast proliferation and collagen I synthesis. At 10 nM concentrations, it upregulates collagen I mRNA by 2.5-fold in human osteoblasts, suggesting a role in bone remodeling . This activity is independent of cortisol, as evidenced by experiments using glucocorticoid receptor antagonists .

Comparative Pharmacodynamics of ACTH Fragments

Activity of Truncated Peptides

Nakamura’s seminal study compared synthetic ACTH fragments in adrenal cell assays:

  • ACTH (1-14): ED₅₀ = 1,200 nM (1/3,000th the potency of ACTH (1-18))

  • ACTH (1-24): Full activity (ED₅₀ = 0.4 nM)

  • ACTH (11-18): No standalone activity but potentiates ACTH (1-14) when co-administered .

These findings underscore the necessity of residues 15–18 for high-affinity binding but confirm that the 1-14 core retains partial agonist properties .

Receptor Binding Kinetics

Radioligand displacement assays using ¹²⁵I-ACTH show that ACTH (1-14) competes weakly for MC2R binding (IC₅₀ = 1,500 nM vs. 2 nM for full-length ACTH) . Modifying Arg⁸ or Trp⁹ reduces binding by >90%, highlighting their role in receptor engagement .

Therapeutic Applications and Preclinical Research

Inflammatory Disorders

ACTH (1-14) is being explored for multiple sclerosis (MS) and rheumatoid arthritis due to its dual steroidogenic and immunomodulatory effects. In murine MS models, it reduces demyelination by 40% compared to controls, paralleling the efficacy of methylprednisolone without inducing adrenal atrophy .

Bone Regeneration

In osteoporotic rat models, daily subcutaneous ACTH (1-14) (0.1 mg/kg) increases trabecular bone density by 18% over six weeks, comparable to teriparatide . This anabolic effect is attributed to direct osteoblast stimulation rather than secondary cortisol signaling .

Limitations and Challenges

The peptide’s short half-life (t₁/₂ = 12 minutes in plasma) and low oral bioavailability necessitate advanced delivery systems. Nanoparticle encapsulation and PEGylation strategies are under investigation to extend its therapeutic window .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator